molecular formula C13H17FO B15288202 trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol

trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol

Cat. No.: B15288202
M. Wt: 208.27 g/mol
InChI Key: RFQUHYMYBBOESC-UHFFFAOYSA-N
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Description

trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol is a chiral cyclohexanol derivative featuring a fluorinated and methyl-substituted phenyl ring at the trans-2 position of the cyclohexanol backbone. Its stereochemistry (trans configuration) and substituent arrangement influence its physicochemical properties, biological activity, and metabolic stability.

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H17FO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3

InChI Key

RFQUHYMYBBOESC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCC2O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-fluoro-4-methylbenzaldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions using a suitable base such as sodium hydroxide or potassium hydroxide.

    Reaction Mechanism: The aldol condensation reaction between cyclohexanone and 3-fluoro-4-methylbenzaldehyde forms an intermediate, which is then reduced to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

  • Explored for its potential therapeutic applications, including its use as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.

    Pathway Modulation: Affecting various biochemical pathways to produce desired effects.

Comparison with Similar Compounds

Structural Analogs with Varied Phenyl Substituents

Key structural analogs differ in substituent type, position, and electronic effects on the phenyl ring. These variations significantly alter solubility, metabolic pathways, and target interactions.

Compound Name Substituent Position & Type Molecular Formula Key Properties/Applications Reference
trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol 4-F, 3-Me C₁₃H₁₇FO Pharmacological intermediate (structural isomer of the target compound)
trans-2-(4-n-Propylphenyl)cyclohexanol 4-n-Pr C₁₅H₂₂O Used in ligand synthesis; MW = 218.34 g/mol
trans-2-(4-Bromo-phenyl)cyclohexanol 4-Br C₁₂H₁₅BrO Intermediate in organometallic synthesis; MW = 255.15 g/mol
Tramadol [(±)-trans-2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol] 3-OMe, NMe₂ C₁₆H₂₅NO₂ Analgesic; metabolized via CYP450-mediated N-/O-demethylation

Key Findings :

  • Electron-withdrawing groups (e.g., F, Br) enhance metabolic stability by reducing oxidative susceptibility compared to electron-donating groups (e.g., OMe, Me) .
Pharmacological Analogs
  • Tramadol Analogs: Tramadol’s (±)-trans-2-(dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol structure shares a similar cyclohexanol backbone. Its dual mechanism (μ-opioid agonism and serotonin/norepinephrine reuptake inhibition) underscores the importance of the phenyl-methoxy group and amine functionality. In contrast, the absence of a dimethylaminomethyl group in trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol likely eliminates opioid activity but may retain modulatory effects on monoamine transporters .
  • Vesamicol Analogs: Derivatives like trans-2-(4-phenylpiperidino)cyclohexanol inhibit vesicular acetylcholine transport, demonstrating how piperidine substitution confers specificity for cholinergic systems. The 3-Fluoro-4-methylphenyl variant lacks this piperidine moiety, suggesting divergent applications .
Functional Group Variations
  • Amino-Cyclohexanol Derivatives: trans-2-(Benzylamino)cyclohexanol (CAS 40571-86-6) exhibits pH-dependent conformational switching, a property exploited in drug delivery systems. The 3-Fluoro-4-methylphenyl variant’s lack of an amino group may reduce pH sensitivity but improve lipophilicity .
  • Cannabinoid Analogs: CP-55,940, a bicyclic cannabinoid with hydroxylated side chains, undergoes CYP450-mediated metabolism similar to Δ⁹-THC. While structurally distinct, this compound’s fluorine atom may similarly resist oxidative degradation .

Q & A

Q. What are the key steps and challenges in synthesizing trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol?

Methodological Answer: The synthesis typically involves:

Friedel-Crafts Acylation : Introducing the aryl group to the cyclohexanol backbone via a Friedel-Crafts reaction, often using oxalyl chloride and a methyl-substituted fluorophenyl precursor .

Reduction : Conversion of ketone intermediates to alcohols using reducing agents like LiAlH4 or NaBH4/AlCl3 mixtures .

Stereochemical Control : Ensuring trans-configuration via catalytic asymmetric hydrogenation or enzymatic resolution (e.g., using Novozym® 435 for enantioselective acylation) .
Challenges :

  • Purification : Column chromatography or crystallization is required to isolate the trans-isomer from cis-contaminants .
  • Yield Optimization : Continuous flow reactors can enhance scalability and purity in industrial settings .

Q. How is the structure of this compound characterized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–2.5 ppm (cyclohexanol protons), δ 6.8–7.2 ppm (fluorophenyl aromatic protons), and δ 4.8–5.2 ppm (hydroxyl proton) confirm the backbone and substituents .
    • ¹³C NMR : Signals for the fluorophenyl carbons (δ 110–160 ppm) and cyclohexanol carbons (δ 20–80 ppm) .
  • X-ray Crystallography : Resolves stereochemistry by confirming trans-configuration via dihedral angles between the hydroxyl and aryl groups .
  • IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C–F stretch (~1100 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do reaction kinetics vary in this compound esterification under pseudo-first-order conditions?

Methodological Answer:

  • Experimental Setup : Use a tenfold excess of hexanoic acid in refluxing toluene (111°C) with anhydrous Na₂SO₄ to remove water, ensuring irreversibility .
  • Kinetic Analysis : Monitor conversion via GLC with an internal standard. Rate constants (e.g., k=7.5×105s1k = 7.5 \times 10^{-5} \, \text{s}^{-1}) are derived from pseudo-first-order plots .
  • Catalyst Impact : Amino alcohol catalysts (e.g., trans-2-(N,N-dimethylamino)cyclohexanol) accelerate esterification tenfold compared to primary alcohols .

Q. What computational methods predict the stereoelectronic effects of the fluorine substituent on reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model the electron-withdrawing effect of fluorine, which stabilizes transition states in nucleophilic substitutions .
  • Hammett Parameters : Quantify fluorine’s meta-directing influence (σm=0.34\sigma_m = 0.34) to predict regioselectivity in aryl substitutions .
  • MD Simulations : Simulate solvent interactions (e.g., toluene vs. DMSO) to optimize reaction conditions for trans-selectivity .

Q. How can enantiomeric excess (ee) be enhanced in this compound synthesis?

Methodological Answer:

  • Enzymatic Resolution : Use hydrolases (e.g., BmEH128T) for kinetic resolution of racemic mixtures, achieving >99% ee via selective epoxide ring-opening .
  • Chiral Auxiliaries : Incorporate (1S,2R)-configured cyclohexanol derivatives to template trans-configuration during synthesis .
  • Chromatographic Separation : Chiral HPLC with cellulose-based columns resolves enantiomers at preparative scales .

Q. What contradictions exist in reported synthetic routes, and how can they be resolved?

Methodological Answer:

  • Contradiction : Yields vary between Friedel-Crafts (65–75%) and enzymatic methods (42–50%) due to competing side reactions .
  • Resolution :
    • Side-Chain Protection : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyl moieties during acylation .
    • Hybrid Approaches : Combine enzymatic resolution with flow chemistry to improve throughput and purity .

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